Felbinac
Descripción general
Descripción
Felbinac, también conocido como ácido bifenílacetico, es un medicamento tópico que pertenece a la familia de los fármacos antiinflamatorios no esteroideos (AINE) de la clase del ácido arilacético. Se utiliza principalmente para tratar la inflamación muscular y la artritis. This compound es un metabolito activo del fenbufén y es conocido por sus potentes propiedades antiinflamatorias y analgésicas .
Aplicaciones Científicas De Investigación
Felbinac tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo en el estudio de la reactividad de los derivados del bifenilo.
Biología: Se ha investigado por sus efectos en los procesos celulares y las vías de la inflamación.
Medicina: Ampliamente utilizado en el tratamiento de la osteoartritis, la artritis reumatoide y la inflamación muscular. .
Industria: Empleado en la formulación de geles y espumas tópicos para el alivio del dolor y la reducción de la inflamación.
Mecanismo De Acción
Felbinac ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa (COX), particularmente COX-2. Estas enzimas juegan un papel crucial en la biosíntesis de las prostaglandinas, que son compuestos lipídicos que median la inflamación, el dolor y la fiebre. Al inhibir las enzimas COX, el this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .
Compuestos Similares:
Bifen: El ácido α-metilo del this compound, usado para preparar bifepramida.
Xenbucina: El ácido α-etilo del this compound, usado para hacer xenthiorato.
Comparación: this compound es único debido a su estructura específica y su papel como metabolito activo del fenbufén. Si bien el bifen y la xenbucina comparten similitudes estructurales con el this compound, difieren en sus propiedades farmacológicas y aplicaciones. La capacidad del this compound para usarse tópicamente y su efectividad en el tratamiento de la inflamación y el dolor localizados lo hacen distinto de sus análogos.
Análisis Bioquímico
Biochemical Properties
Felbinac works by inhibiting the production of certain chemicals in the body that cause pain and inflammation . It interacts with enzymes such as cyclooxygenase (COX), specifically the COX-2 isoform . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in mediating pain and inflammation .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in inflammatory responses. By inhibiting the production of prostaglandins, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . This can lead to a reduction in inflammation and pain.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the COX-2 enzyme, inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The inhibition of COX-2 also affects gene expression related to inflammation and pain signaling pathways .
Temporal Effects in Laboratory Settings
This compound’s effects can change over time in laboratory settings. For instance, its anti-inflammatory and analgesic effects become more pronounced with continued use
Metabolic Pathways
This compound’s metabolic pathways are consistent with the known metabolic profile of fenbufen
Transport and Distribution
This compound is applied topically and is absorbed through the skin, moving deeper into the areas where there is inflammation . The distribution of this compound is preferential to sites of inflammation when applied topically .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El felbinac se puede sintetizar a través de una reacción entre el ácido p-bromofenilacético y el ácido fenilborónico en presencia de un complejo de paladio de ácido aminoacético como catalizador. Esta reacción ocurre en agua pura a temperatura ambiente durante 2 horas, produciendo un producto puro después de una simple separación y purificación . Otro método implica la reacción del bifenilo con cloruro de monoetil oxalilo en presencia de tricloruro de aluminio anhidro, seguido de hidrólisis para obtener this compound .
Métodos de Producción Industrial: La producción industrial de this compound normalmente implica el uso de métodos de síntesis ecológicos y eficientes. La reacción entre el ácido p-bromofenilacético y el ácido fenilborónico es favorecida debido a sus condiciones de síntesis suaves, pocos pasos de reacción y alta productividad. Este método también es verde y ecológico, lo que lo hace adecuado para la producción industrial a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: Felbinac experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound puede producir derivados de alcohol.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de halogenación y nitración se pueden realizar utilizando halógenos y ácido nítrico, respectivamente.
Productos Principales Formados:
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Derivados halogenados y nitrados.
Comparación Con Compuestos Similares
Biprofen: The α-methyl acid of felbinac, used to prepare bifepramide.
Xenbucin: The α-ethyl acid of this compound, used to make xenthiorate.
Comparison: this compound is unique due to its specific structure and its role as an active metabolite of fenbufen. While biprofen and xenbucin share structural similarities with this compound, they differ in their pharmacological properties and applications. This compound’s ability to be used topically and its effectiveness in treating localized inflammation and pain make it distinct from its analogs.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAKQDHEVVFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045389 | |
Record name | Felbinac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-52-9 | |
Record name | Felbinac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felbinac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Felbinac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | felbinac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | felbinac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Felbinac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-biphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FELBINAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.